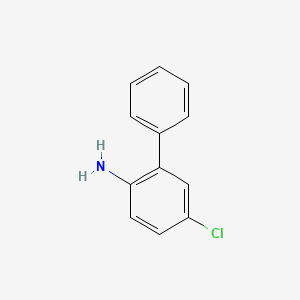
4-Chloro-2-phenylaniline
Overview
Description
4-Chloro-2-phenylaniline is a chemical compound used in various applications. It is used in the synthesis of polymers, dyes, agricultural chemicals, and pharmaceuticals . It is also used as an intermediate in the synthesis of a number of pharmaceuticals, herbicides, insecticides, pigments, azo dyes, and cosmetic products .
Synthesis Analysis
The synthesis of this compound involves the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture. This process was investigated by cyclic voltammetry and differential pulse voltammetry. It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Molecular Structure Analysis
The molecular structure of this compound was recognized by single-crystal XRD analysis. It was found to have a monoclinic structure with Pc space group . Active functional groups and their respective vibrations were identified by FTIR and FT-Raman spectral analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. The electrochemical oxidation of 4-chloroaniline in the presence of arylsulfinic acids was investigated in a water/acetonitrile mixture at a glassy carbon electrode. It was established that under these conditions, the anodically generated chloronium reacts with benzenesulfinic acid to produce the corresponding diaryl sulfone and N-phenylbenzenesulfonamide derivatives .Scientific Research Applications
Electrochemical Reduction and Oxidation
- The electrochemical reduction of chloro-N-phenylacetamides, which are closely related to 4-Chloro-2-phenylaniline, was studied to understand the cleavage of the carbon-chlorine bond and the formation of dechlorinated amide and N-alkyl-N-phenylaniline derivatives (Pasciak et al., 2014).
- Research on the electrochemical oxidation of chloroanilines, including 4-Chloroaniline, in acetonitrile solution revealed insights into their behavior in non-aqueous media, which could be relevant for understanding this compound's oxidation processes (Kádár et al., 2001).
Photochemical Reactions and Arylation
- The generation and reactivity of 4-aminophenyl cations from 4-chloroaniline through photolysis have been investigated. This research is significant for understanding the photochemical behavior of similar compounds like this compound (Guizzardi et al., 2001).
- Studies on photoinduced, ionic Meerwein arylation of olefins using 4-chloroaniline or its derivatives suggest potential applications in organic synthesis and could be relevant to this compound (Mella et al., 2001).
Oxidation and Synthesis Applications
- 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an oxidizing agent for the oxidation of pyrazolines. This research could offer insights into the oxidation properties of related compounds like this compound (Zolfigol et al., 2006).
Potential Pharmacological Applications
- A study on the synthesis, characterization, and theoretical investigation of a compound structurally related to this compound revealed potential applications in treating SARS-CoV-2 (Eno et al., 2022).
Miscellaneous Applications
- Research on detection of reactive by-products in high concentrations of chlorhexidine, including 4-chloroaniline, suggests potential analytical applications in identifying and analyzing similar compounds (Barbin et al., 2013).
- The synthesis and antibacterial activity of Schiff base and Azetidinone derivatives, including compounds structurally related to this compound, indicate its potential in developing new antibacterial agents (Vashi & Naik, 2004).
Safety and Hazards
Future Directions
The future directions of 4-Chloro-2-phenylaniline research could involve further investigation into its potential applications in various fields, such as optoelectronics, photonics, nonlinear optical, and laser technology . Further studies could also explore its potential use in the treatment of various health conditions, given its role as a precursor in the synthesis of certain neurotransmitters .
Mechanism of Action
Target of Action
Similar compounds such as phenylalanine are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the presence of a benzene ring in its structure could potentially allow for resonance stabilization, which could influence its interaction with its targets .
Biochemical Pathways
For instance, chlorophenols can be degraded by bacteria, which is an eco-friendly method of removing these compounds from the environment .
Result of Action
Related compounds such as 4-chloro-dl-phenylalanine are known to inhibit the synthesis of 5-hydroxytrytamine (5-ht), which can have various effects on the body, including improving inflammation of lung tissue and remodeling the pulmonary artery .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-phenylaniline can be influenced by various environmental factors. For instance, the presence of strongly electron-attracting groups and strongly basic nucleophilic reagents can enhance the reactivity of aryl halides, a class of compounds to which this compound belongs .
properties
IUPAC Name |
4-chloro-2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPGFCKKCPBMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993769 | |
| Record name | 5-Chloro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73006-78-7 | |
| Record name | 73006-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




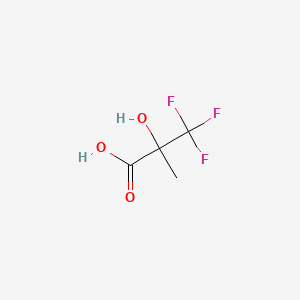
![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B3024381.png)


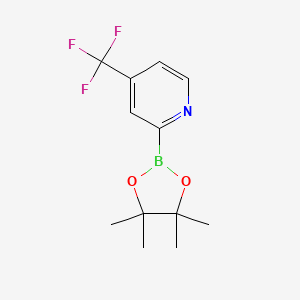

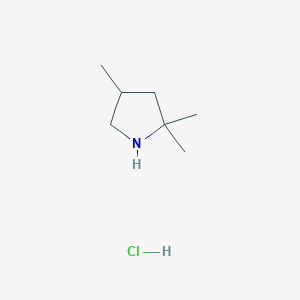
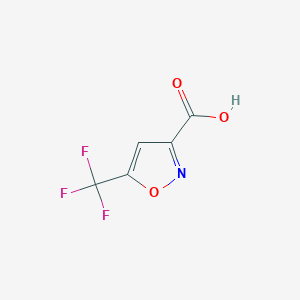
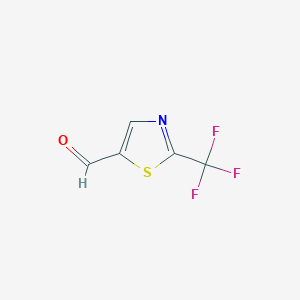


![O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B3024398.png)
